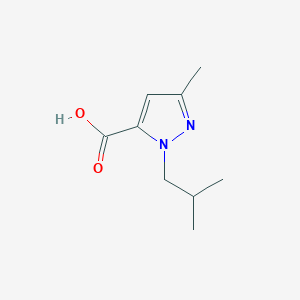
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the pyrazole class of compounds and has been found to have potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug discovery due to their unique properties. Fo24, with its trifluorinated benzamide structure, offers potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, pharmacokinetics, and therapeutic applications .
Crystal Structure Studies
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It crystallizes in space group Pn (No. 7), and both aromatic rings are effectively coplanar. The central amide group forms intramolecular contacts, and primary hydrogen bonds occur along the b-axis direction. Understanding its crystal structure aids in predicting its behavior in various environments .
Fluorine Chemistry
Fo24 contributes to the expanding knowledge of halogenated benzamides. Its isomeric relationship with 2,3-difluorinated analogues (such as Fo23) provides insights into the effects of fluorine substitution patterns. Researchers investigate how these substitutions impact reactivity, stability, and biological activity .
Cytotoxic Effects
Fo24’s structural features make it an interesting candidate for cytotoxic studies. Researchers have explored its effects on cell viability, proliferation, and apoptosis. Investigating its impact on cancer cell lines sheds light on potential anticancer properties .
Thiazole Functionalization
In related work, researchers have explored the synthesis of fluorinated thiazolo [3,2-b] [1,2,4]triazoles. Although not directly related to Fo24, this field highlights the versatility of fluorinated compounds. Fo24’s fluorine atoms could participate in similar reactions, leading to diverse thiazole derivatives .
Molecular Stacking and Interactions
Fo24 exhibits weak C-H⋯F/O interactions and ring stacking contacts. Understanding these interactions contributes to our knowledge of molecular assembly and crystal packing. Researchers investigate how these forces influence material properties and stability .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their activity and leading to a range of biological effects .
Mode of Action
It’s common for such compounds to bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the inhibition of fungal growth .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Similar compounds have shown antifungal activity, indicating that they may lead to the death of fungal cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can often impact the action of such compounds .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-8-3-11(19)9-14(15)20/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGKIXOHAFWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)


![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)
